Cas no 2138082-88-7 (1-ethyl-3-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydro-1H-imidazol-2-one)

1-ethyl-3-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydro-1H-imidazol-2-one is a versatile organic compound with significant applications in medicinal chemistry. Its unique structure features a 1H-imidazol-2-one core, providing a stable platform for further functionalization. The presence of a hydroxy group and a methylcyclohexyl substituent offers opportunities for diverse synthetic transformations, enhancing its potential in drug discovery and material science. This compound's structural diversity and stability make it a valuable tool for researchers in the field.
1-ethyl-3-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydro-1H-imidazol-2-one structure
2138082-88-7 structure
Product name:1-ethyl-3-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydro-1H-imidazol-2-one
CAS No:2138082-88-7
MF:C12H20N2O2
MW:224.299403190613
CID:6003564
PubChem ID:165491766

1-ethyl-3-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydro-1H-imidazol-2-one Chemical and Physical Properties

Names and Identifiers

    • EN300-1160144
    • 2138082-88-7
    • 1-ethyl-3-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydro-1H-imidazol-2-one
    • Inchi: 1S/C12H20N2O2/c1-3-13-6-7-14(12(13)16)11-8-10(15)5-4-9(11)2/h6-7,9-11,15H,3-5,8H2,1-2H3
    • InChI Key: WULZMDBURXOVAU-UHFFFAOYSA-N
    • SMILES: OC1CCC(C)C(C1)N1C=CN(CC)C1=O

Computed Properties

  • Exact Mass: 224.152477885g/mol
  • Monoisotopic Mass: 224.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų
  • XLogP3: 1

1-ethyl-3-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydro-1H-imidazol-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1160144-1.0g
1-ethyl-3-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydro-1H-imidazol-2-one
2138082-88-7
1g
$0.0 2023-06-08

Additional information on 1-ethyl-3-(5-hydroxy-2-methylcyclohexyl)-2,3-dihydro-1H-imidazol-2-one

Introduction to 1-Ethyl-3-(5-Hydroxy-2-Methylcyclohexyl)-2,3-Dihydro-1H-Imidazol-2-One (CAS No. 2138082-88-7)

1-Ethyl-3-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydro-1H-imidazol-2-one (CAS No. 2138082-88-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazolidinones, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of a hydroxyl group and a methyl-substituted cyclohexyl ring, contribute to its distinct pharmacological properties.

The synthesis of 1-Ethyl-3-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydro-1H-imidazol-2-one has been extensively studied in recent years. Researchers have developed efficient and scalable methods to synthesize this compound, often employing green chemistry principles to minimize environmental impact. One notable synthetic route involves the condensation of an appropriate amine with a cyclic ketone, followed by cyclization and functional group modifications. These methods have not only improved the yield and purity of the final product but also enhanced the overall efficiency of the synthesis process.

In terms of its biological activity, 1-Ethyl-3-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydro-1H-imidazol-2-one has shown promising results in various preclinical studies. It has been evaluated for its potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has exhibited potent antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Recent research has also explored the potential of 1-Ethyl-3-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydro-1H-imidazol-2-one in neurodegenerative disorders. Studies have shown that it can cross the blood-brain barrier and exert neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. This makes it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 1-Ethyl-3-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydro-1H-imidazol-2-one have been investigated to ensure its suitability for clinical applications. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed following oral administration and exhibits good bioavailability. Its metabolism is primarily mediated by cytochrome P450 enzymes, leading to the formation of metabolites that are readily excreted from the body.

To further validate its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of 1-Ethyl-3-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydro-1H-imidazol-2-one. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical studies to explore its efficacy in treating specific diseases.

In conclusion, 1-Ethyl-3-(5-Hydroxy-2-methylcyclohexyl)-2,3-dihydro-1H-imidazol-2-one (CAS No. 2138082-88-7) represents a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, contributing to advancements in drug discovery and development.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica